ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a synthetic organic compound that features a unique combination of difluoromethyl and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and difluoromethylating agents like difluoromethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another difluoromethyl-containing compound with potential anti-cancer properties.
Difluoromethylated indazoles: A class of compounds with similar structural features and biological activities.
Uniqueness
Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is unique due to its specific combination of difluoromethyl and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H14F4N2O2 |
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Molecular Weight |
294.24 g/mol |
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-7,7-difluoro-5,6-dihydro-4H-indazol-1-yl]acetate |
InChI |
InChI=1S/C12H14F4N2O2/c1-2-20-8(19)6-18-10-7(9(17-18)11(13)14)4-3-5-12(10,15)16/h11H,2-6H2,1H3 |
InChI Key |
XNUNDYSXQARCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCCC2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
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